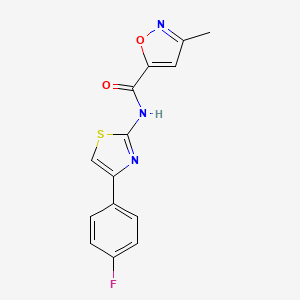

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCXLXJNGMGFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole rings. One common method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the 4-fluorophenyl group, where the fluorine atom is replaced by nucleophiles such as amines or thiols. For example:

-

Reaction with amines (e.g., diethylamine) in ethanol under reflux yields arylaminated derivatives .

-

Substitution with thiols (e.g., benzyl mercaptan) in DMF at 80°C produces thioether analogs .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Diethylamine | Ethanol | Reflux | 72–85 |

| Benzyl mercaptan | DMF | 80°C | 68 |

Oxidation Reactions

The thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

-

Sulfoxide formation : Treatment with H₂O₂ in acetic acid at 50°C.

-

Sulfone formation : Use of mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature.

Spectroscopic Confirmation :

-

Sulfoxides show ¹H-NMR shifts at δ 3.8–4.1 ppm (S=O protons) .

-

Sulfones exhibit IR absorption at 1300–1320 cm⁻¹ (S=O stretching) .

Reduction Reactions

The carbonyl group in the carboxamide moiety can be reduced to an alcohol or amine:

-

LiAlH₄ in THF reduces the amide to a secondary amine (yield: 60–75%).

-

NaBH₄/I₂ in methanol selectively reduces the carbonyl to a hydroxymethyl group (yield: 55%) .

Mechanistic Insight :

Hydrolysis Reactions

The isoxazole ring undergoes acid- or base-catalyzed hydrolysis:

-

Acidic hydrolysis (HCl, H₂O, 100°C): Cleaves isoxazole to β-ketoamide derivatives.

-

Basic hydrolysis (NaOH, EtOH/H₂O): Degrades the ring to a carboxylic acid (confirmed by ¹³C-NMR at δ 175 ppm).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to yield biaryl derivatives .

-

Buchwald-Hartwig amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

Optimized Conditions :

| Reaction Type | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 78–90 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 65–82 |

Thioamide Formation

The carboxamide group is converted to a thioamide using Lawesson’s reagent in toluene at 110°C .

-

Key Data :

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline-thiazole hybr

Aplicaciones Científicas De Investigación

Herbicidal Activity

One of the primary applications of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is its herbicidal properties. Research indicates that this compound exhibits potent herbicidal activity against various plant species.

Case Study: Herbicidal Efficacy

A study demonstrated that derivatives of the compound showed inhibitory rates exceeding 90% against the root growth of rape plants at a concentration of 100 mg/L. However, efficacy decreased significantly at lower concentrations (10 mg/L) . The presence of the fluorine atom on the phenyl group was shown to influence the herbicidal activity, with ortho-fluoro derivatives exhibiting higher activity compared to para-fluoro counterparts .

| Compound | Concentration (mg/L) | Inhibitory Rate (%) |

|---|---|---|

| 4f | 100 | >90 |

| 4g | 100 | Good Activity |

| 4e | 10 | Lower than Non-Fluorinated Compounds |

Therapeutic Applications

Beyond its herbicidal properties, this compound shows promise in various therapeutic contexts.

Potential as a Histone Deacetylase Inhibitor

Recent studies have highlighted the compound's role as a histone deacetylase inhibitor, which is crucial in cancer therapy. Histone deacetylases (HDACs) are involved in the regulation of gene expression, and their inhibition can lead to reactivation of tumor suppressor genes .

Mechanistic Insights

Research utilizing X-ray crystallography and protein NMR has provided insights into how this compound interacts with HDACs, potentially leading to irreversible inhibition through covalent bonding with enzyme active sites . This mechanism may enhance its therapeutic efficacy against certain cancers.

Molecular Formula and Structure

The molecular formula for this compound is , with a molecular weight of approximately 303.31 g/mol. Its structural components include:

- A thiazole ring

- An isoxazole moiety

- A carboxamide functional group

Mecanismo De Acción

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs:

Key Observations:

Spectroscopic and Tautomeric Behavior

- IR/NMR Trends : The target compound’s carboxamide group would exhibit C=O stretching near 1660–1680 cm⁻¹ and NH bands at ~3150–3300 cm⁻¹, consistent with analogs in and .

- Tautomerism : Unlike the thione-thiol tautomerism in ’s triazoles, the target compound’s isoxazole-thiazole system lacks such equilibria, simplifying spectral interpretation .

Actividad Biológica

N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide, identified by its CAS number 924374-79-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.31 g/mol. The compound features a thiazole ring and an isoxazole moiety, which are known to contribute to various biological activities, including anticancer and antimicrobial effects.

| Property | Value |

|---|---|

| CAS Number | 924374-79-8 |

| Molecular Formula | C₁₄H₁₀FN₃O₂S |

| Molecular Weight | 303.31 g/mol |

| Melting Point | Not Available |

| Density | Not Available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa, MCF-7, and A549 cells. In vitro assays demonstrated that certain analogs induced apoptosis and inhibited cell proliferation at low micromolar concentrations (IC50 values ranging from 0.37 µM to 0.95 µM) .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis. In silico docking studies confirmed strong binding affinities to the active sites of these targets .

Antimicrobial Activity

Compounds with thiazole and isoxazole structures have also been investigated for their antimicrobial properties. A related study showed that certain derivatives could inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains . The presence of the fluorophenyl group enhances the lipophilicity and bioactivity of these compounds.

Case Studies

-

Study on Isoxazole Derivatives:

A series of substituted isoxazoles were synthesized and tested for their biological activity against cancer cell lines. The study reported that modifications on the phenyl ring significantly influenced the cytotoxicity profiles . -

Thiazole-Based Anticancer Agents:

Research highlighted that thiazole-containing compounds exhibited selective inhibition against cancer cells while sparing normal cells, indicating a favorable therapeutic index . -

Herbicidal Activity:

Some derivatives were evaluated for herbicidal activity against D1 protease in plants, showing moderate to good efficacy, which suggests that similar mechanisms might be exploitable in agricultural applications .

Q & A

Basic Research Question

- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thiazole/imine protons at δ 8.0–8.5 ppm) .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N/S content .

How can conflicting bioactivity data for structurally similar compounds be resolved?

Advanced Research Question

Discrepancies in bioactivity (e.g., kinase inhibition vs. null results) may arise from subtle structural variations. Strategies include:

- Substituent effect analysis : Compare analogs with halogen (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or methoxy groups to assess electronic/steric impacts on target binding .

- Dose-response studies : Validate activity thresholds using IC₅₀ values in enzyme assays (e.g., BRAFV600E kinase inhibition assays) .

- Computational docking : Use software like AutoDock to model interactions with target proteins and rationalize discrepancies .

What methodologies are recommended for assessing in vivo pharmacokinetics?

Advanced Research Question

- Radiolabeling : Incorporate ¹¹C or ¹⁸F isotopes via prosthetic groups (e.g., [¹¹C]carboxamide) for PET imaging to track brain penetration or metabolic stability .

- LC-MS/MS quantification : Validate plasma/tissue concentrations with a lower limit of quantification (LLOQ) < 1 ng/mL .

- Metabolite profiling : Use hepatocyte microsomes to identify oxidation or glucuronidation pathways .

How can researchers address poor aqueous solubility during formulation?

Advanced Research Question

- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility for in vitro assays .

- Prodrug design : Introduce phosphate or sulfonate groups to improve hydrophilicity without altering target affinity .

- Nanoparticle encapsulation : Employ PLGA nanoparticles to enhance bioavailability in preclinical models .

What strategies validate target engagement in cellular assays?

Advanced Research Question

- Biochemical pull-down assays : Use biotinylated analogs to isolate protein complexes from lysates, followed by Western blotting .

- Cellular thermal shift assays (CETSA) : Monitor protein denaturation temperatures to confirm compound-target binding .

- Gene knockout models : CRISPR/Cas9-mediated deletion of the target gene to verify on-mechanism effects .

How should researchers handle discrepancies in crystallographic data interpretation?

Advanced Research Question

- Multi-software validation : Cross-check SHELX-refined structures with PHENIX or REFMAC5 to resolve ambiguous electron density .

- Twinned data analysis : For crystals with pseudo-merohedral twinning, use SHELXL’s TWIN/BASF commands to refine twin laws .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–F···π contacts) to explain packing anomalies .

What are the best practices for optimizing selectivity over off-target kinases?

Advanced Research Question

- Kinome-wide profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity cliffs .

- Structural modification : Introduce bulky substituents (e.g., 3-methylisoxazole) to sterically block off-target binding pockets .

- Free-energy perturbation (FEP) : Simulate binding energy changes to prioritize synthetic targets with higher selectivity .

How can metabolic instability be mitigated during lead optimization?

Advanced Research Question

- Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .

- Scaffold hopping : Replace the thiazole ring with bioisosteres (e.g., oxadiazole) to reduce susceptibility to hepatic enzymes .

What in silico tools are recommended for predicting toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.